DS-437

描述

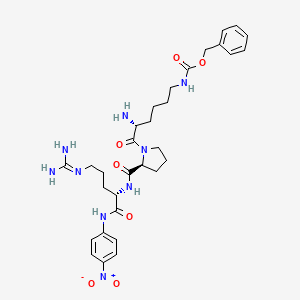

DS-437 is a dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7 (IC50s = 5.9 and 6 μM, respectively). It is selective for PRMT5 and PRMT7 over a panel of 29 additional protein, DNA, and RNA methyltransferases at 50 μM, but also inhibits DNMT3A and DNMT3B (IC50s = 52 and 62 μM, respectively). This compound (2.5 and 10 μM) inhibits symmetrical arginine dimethylation of FOXP3 in HEK293T cells, as well as symmetrical arginine dimethylation of p60 and the ribonucleoproteins SmD1/D3 and SmB/B’ in MDA-MB-231 cells in a concentration-dependent manner. It inhibits the ability of regulatory T cells (Tregs) to suppress effector T cell (Teff) proliferation in vitro in human and murine Treg suppression assays. This compound (10 mg/kg five times per week) reduces tumor growth in a CT26Her2 murine colon cancer model when administered in combination with the anti-p185erbB2/neu antibody 4D5.

This compound is a dual PRMT5-PRMT7 Inhibitor.

科学研究应用

癌症研究

DS-437 因其抑制蛋白精氨酸甲基转移酶 5 (PRMT5) 和 PRMT7 的能力而被用于癌症研究 {svg_1} {svg_2}. 研究发现,它可以改善癌细胞的存活、增殖、迁移和代谢,并抑制癌细胞凋亡 {svg_3}. 当与抗 p185erbB2/neu 抗体 4D5 联合使用时,this compound 还能减少 CT26HER2 肿瘤荷瘤小鼠的肿瘤生长 {svg_4} {svg_5}.

免疫学研究

在免疫学中,this compound 被用于研究其对 293T 细胞中叉头框蛋白 P3 (FOXP3) 甲基化和调节性 T 细胞 (Tregs) 功能的影响 {svg_6} {svg_7}. 它抑制调节性 T 细胞 (Tregs) 在人类和鼠类 Treg 抑制实验中体外抑制效应 T 细胞 (Teff) 增殖的能力 {svg_8}.

细胞生物学研究

This compound 被用于细胞生物学研究,因为它抑制 PRMT5-MEP50 复合物,该复合物参与各种细胞过程 {svg_9} {svg_10}. 它还显示出对 DNMT3A 和 DNMT3B 的残留活性 {svg_11}.

遗传学研究

在遗传学研究中,this compound 被用于研究其对 FOXP3 甲基化的影响,FOXP3 是一个参与免疫反应的基因 {svg_12} {svg_13}. 它在表观遗传失调研究中也显示出潜力,表观遗传失调是癌症发生和发展的常见机制 {svg_14}.

药理学研究

This compound 因其对 PRMT5 和 PRMT7 的抑制作用而被用于药理学研究 {svg_15}. 它对这些靶标的选择性优于其他 29 种人类蛋白、DNA 和 RNA 甲基转移酶 {svg_16}.

生物化学研究

在生物化学研究中,this compound 被用于研究蛋白精氨酸甲基转移酶,这是一类酶,将甲基从辅因子 S-腺苷甲硫氨酸 (SAM) 转移到底物蛋白的精氨酸 ω 氮原子上,包括组蛋白 {svg_17}.

作用机制

Target of Action

DS-437 primarily targets Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7 . These proteins play a crucial role in various biological processes, including DNA damage regulation, cellular differentiation, and cancer metastasis .

Mode of Action

This compound acts as a S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5 . It inhibits the PRMT5-MEP50 complex with an IC50 of 5.9 μM and significantly inhibits PRMT7, with an IC50 of 6 μM . It also shows residual activity against DNMT3A and DNMT3B .

Biochemical Pathways

This compound affects the arginine methylation pathways associated with PRMT5 and PRMT7 . PRMT5 methylates a number of substrates, both nuclear and cytoplasmic. For instance, methylation of arginine 3 of histone 4 (H4R3) by PRMT5 generates a binding site for DNMT3A . PRMT7 plays a role in the methylation of H3R2 as well as Sm proteins .

Result of Action

This compound has been shown to have some beneficial effects on inhibiting tumor growth . It has been proposed as a chemical scaffold for the development of potent and cell-active chemical probes to investigate the PRMT5-PRMT7 arginine methylation pathways .

生化分析

Biochemical Properties

DS-437 plays a crucial role in biochemical reactions by inhibiting the activity of PRMT5 and PRMT7. PRMT5 is known to methylate arginine residues on histone and non-histone proteins, which is essential for gene transcription, RNA processing, and signal transduction . PRMT7, on the other hand, is involved in the monomethylation of arginine residues. This compound inhibits these enzymes by competing with the cofactor S-adenosylmethionine (SAM) . This inhibition leads to a decrease in the methylation of target proteins, such as FOXP3, which is crucial for the function of regulatory T cells (Tregs) . By inhibiting PRMT5 and PRMT7, this compound affects various cellular processes, including gene expression and protein function.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, the inhibition of PRMT5 by this compound leads to reduced cell proliferation, migration, and survival . This compound also affects the function of Tregs by inhibiting the methylation of FOXP3, thereby reducing their ability to suppress effector T cell proliferation . Additionally, this compound influences cell signaling pathways and gene expression by altering the methylation status of histones and other proteins. This can lead to changes in cellular metabolism and the overall function of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of PRMT5 and PRMT7, where it competes with SAM. This competitive inhibition prevents the transfer of methyl groups to arginine residues on target proteins . As a result, the methylation of histones and other proteins is reduced, leading to changes in gene expression and protein function. This compound also inhibits the activity of DNMT3A and DNMT3B, although with lower potency . This broad spectrum of inhibition underscores the compound’s potential as a therapeutic agent in diseases where these enzymes play a critical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . In in vitro studies, this compound has been shown to inhibit the methylation of target proteins in a time-dependent manner, with prolonged exposure leading to more significant effects . In in vivo studies, the compound has demonstrated the ability to reduce tumor growth over time when administered in combination with other therapeutic agents . These findings highlight the importance of considering the temporal aspects of this compound’s activity in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of PRMT5 and PRMT7, leading to reduced tumor growth and improved immune responses . At higher doses, this compound may exhibit toxic or adverse effects, such as weight loss and organ toxicity . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PRMT5 and PRMT7. By inhibiting these enzymes, this compound affects the methylation of various proteins involved in gene expression, RNA processing, and signal transduction . The compound also influences the activity of DNMT3A and DNMT3B, which are involved in DNA methylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, further highlighting the compound’s impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cell, this compound may accumulate in the nucleus, where it exerts its inhibitory effects on PRMT5 and PRMT7 . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PRMT5 and PRMT7 to inhibit their activity . This localization is facilitated by the presence of nuclear localization signals and other targeting signals that direct the compound to specific compartments within the cell. The activity and function of this compound are closely linked to its subcellular localization, as its inhibitory effects on PRMT5 and PRMT7 are most pronounced in the nuclear environment.

属性

IUPAC Name |

1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACMCLIHCDTJHL-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of DS-437 and what are its downstream effects?

A: this compound (1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea) acts as a dual inhibitor of protein arginine methyltransferases PRMT5 and PRMT7. These enzymes are responsible for the post-translational methylation of arginine residues on various protein substrates. [] this compound functions as a cofactor competitor, binding to the active site of PRMT5 and PRMT7 and preventing the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on target proteins. [] By inhibiting PRMT5 and PRMT7, this compound disrupts downstream cellular processes regulated by these enzymes, such as gene transcription, splicing, and the RAS to ERK signaling pathway. []

Q2: How does this compound specifically affect tumor immunity and the function of regulatory T cells (Tregs)?

A: Research has shown that this compound can inhibit the methylation of the transcription factor FOXP3, a key regulator of Treg development and function. [] This methylation event, specifically the di-methylation of FOXP3 at arginine residue 51, is crucial for the suppressive activity of Tregs. [] By inhibiting PRMT5, which is responsible for methylating FOXP3, this compound reduces Treg suppressive function. [] In the context of cancer, this inhibition of Treg function can enhance the anti-tumor effects of therapies like anti-HER2/neu monoclonal antibody treatment by unleashing the immune system to target tumor cells more effectively. []

Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?

A: Yes, preclinical studies using a mouse model of HER2-positive breast cancer (CT26Her2 tumors in Balb/c mice) have shown promising results. [] Combining this compound with anti-HER2/neu monoclonal antibody therapy significantly enhanced the anti-tumor effects compared to antibody treatment alone. [] This enhanced efficacy was attributed to this compound's ability to inhibit Treg function and promote tumor immunity. [] Additionally, in a pancreatic ductal adenocarcinoma (PDAC) model, this compound was shown to reverse gemcitabine resistance induced by UBR7 deficiency. [] Mechanistically, UBR7 depletion stabilized PRMT5, leading to enhanced glycolysis and gemcitabine resistance, which was effectively countered by this compound. []

Q4: Beyond its potential in cancer, are there other therapeutic areas where this compound might be investigated?

A: Given the role of PRMT7 in modulating neuronal excitability through interactions with the voltage-gated sodium channel NaV1.9, [] this compound could be investigated for potential therapeutic applications in pain management. Research has shown that this compound can inhibit the action potential frequency of dorsal root ganglion neurons in a mouse model of pain (Scn11a A796G/A796G mice). [] This suggests that further investigation of this compound as a potential analgesic, targeting PRMT7 activity in the context of neuronal excitability, could be warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)